5-Boronopicolinic acid (5-BPA) is a derivative of boronic acid, a class of organic compounds characterized by a boron atom bonded to two hydroxyl groups and an organic substituent [, , ]. This compound has garnered significant interest in scientific research due to its ability to selectively bind to molecules containing diol groups, particularly sialic acid [, , ]. Sialic acids are commonly found on the terminal ends of glycans attached to proteins and lipids, playing crucial roles in various biological processes.
5-BPA selectively binds to sialic acid through the formation of a reversible covalent bond between the boron atom and the diol group present in sialic acid [, , ]. This interaction is stabilized by the electron-withdrawing nature of the picolinic acid moiety in 5-BPA, resulting in a stronger binding affinity compared to other boronic acid derivatives []. This pH-dependent binding allows for controlled capture and release of sialic acid-containing molecules [].
5-BPA has been successfully employed in the development of stationary phases for the separation and purification of glycoproteins based on their sialic acid content []. By immobilizing 5-BPA onto silica-gel based columns, researchers have demonstrated the selective retention of sialylated glycoproteins in high-performance liquid chromatography (HPLC) systems []. This application allows for the isolation and analysis of specific glycoforms, which is crucial for understanding their biological roles.
The selective binding affinity of 5-BPA towards sialic acid has been exploited for targeted drug delivery applications, particularly in the context of cancer therapy []. Researchers have developed nanomedicines incorporating 5-BPA ligands for the targeted delivery of platinum anticancer drugs to tumor cells []. These nanomedicines demonstrated enhanced accumulation in tumors, increased intracellular drug delivery, and superior efficacy in eliminating cancer stem-like cells compared to non-targeted counterparts []. This strategy holds promise for improving the therapeutic index of anticancer drugs and minimizing off-target toxicity.
The overexpression of sialic acid is a hallmark of several cancers, making it a potential biomarker for cancer diagnosis []. The development of 5-BPA-modified magnetic particles (BMPs) has opened avenues for the selective capture and enrichment of sialic acid-containing biomolecules from complex biological samples []. These BMPs have demonstrated the ability to capture a model sialoglycoprotein, fetuin, with high efficiency, enabling its enrichment by over 20-fold []. This technology has the potential to improve the sensitivity of cancer detection methods by enabling the specific isolation and analysis of sialylated biomarkers.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: